5alpha-Dihydrodeoxycorticosterone

Description

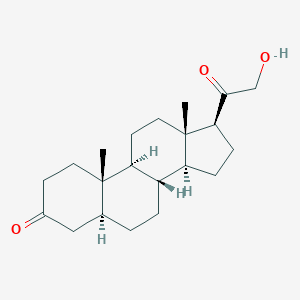

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-KVHKMPIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952236 | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-36-2 | |

| Record name | 5α-Dihydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrodeoxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRODEOXYCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7LXT59G72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of 5α Dihydrodeoxycorticosterone

Precursor Steroids and Initial Conversion

The primary pathway for the synthesis of 5α-dihydrodeoxycorticosterone begins with a specific precursor steroid and is catalyzed by a family of enzymes known as 5α-reductases.

Deoxycorticosterone as the Primary Substrate

The principal substrate for the production of 5α-dihydrodeoxycorticosterone is deoxycorticosterone (DOC). wikipedia.orgnih.gov DOC is an adrenal steroid that serves as a precursor in the synthesis of this neuroactive steroid. ebi.ac.uk The conversion of DOC to DHDOC is a reduction reaction. ebi.ac.uk This initial conversion is a critical step, as the resulting product, DHDOC, exhibits distinct biological activities. wikipedia.org

Role of 5α-Reductase Isoforms (SRD5A1, SRD5A2, SRD5A3) in DHDOC Formation

The conversion of deoxycorticosterone to 5α-dihydrodeoxycorticosterone is catalyzed by the 5α-reductase enzyme family. wikipedia.orgwikipedia.org These enzymes are responsible for the reduction of the double bond between carbons 4 and 5 in the A-ring of various steroid hormones. karger.com There are three main isoforms of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These isoforms are encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, respectively. karger.com While all three isoforms catalyze the 5α-reduction of steroids, they exhibit differences in tissue distribution and substrate preference. karger.com

Research indicates that 5α-reductase type 1 (SRD5A1) is a key enzyme in the conversion of deoxycorticosterone to 5α-dihydrodeoxycorticosterone. wikipedia.orgnih.gov Studies have shown that SRD5A1 can effectively convert DOC to 5α-DHDOC. nih.gov While both SRD5A1 and SRD5A2 are involved in the metabolism of various steroids, including testosterone (B1683101) and progesterone (B1679170), their roles can be distinct. wikipedia.orgnih.gov For instance, in the context of prostate cancer, SRD5A1 has been identified as the enzyme that converts DOC to 5α-DHDOC. nih.gov

The three isoforms of 5α-reductase are encoded by distinct genes located on different chromosomes. karger.com

| Gene | Chromosomal Location | Encoded Protein |

| SRD5A1 | 5p15 | 5α-reductase type 1 (5α-R1) |

| SRD5A2 | 2p23 | 5α-reductase type 2 (5α-R2) |

| SRD5A3 | 4q12 | 5α-reductase type 3 (5α-R3) |

The SRD5A1 gene encodes a 259-amino acid protein, while the SRD5A2 gene encodes a 254-amino acid protein. karger.com These two isoforms share approximately 60% sequence identity, suggesting they arose from a common ancestral gene. karger.com The SRD5A3 gene encodes a 318-amino acid protein and shares about 20% homology with the other two isoforms. karger.com

Downstream Metabolism of 5α-Dihydrodeoxycorticosterone

Following its synthesis, 5α-dihydrodeoxycorticosterone can be further metabolized, leading to the formation of other neuroactive steroids.

Involvement of 3α-Hydroxysteroid Oxidoreductase (3α-HSD/AKR1C) Enzymes

Following its synthesis from deoxycorticosterone (DOC) via the action of 5α-reductase enzymes, 5α-Dihydrodeoxycorticosterone undergoes further metabolism, primarily through reduction by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes. wikipedia.org These enzymes belong to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily in humans. nih.gov The primary metabolic conversion is the reduction of the 3-oxo group of DHDOC to a 3α-hydroxyl group, yielding the neurosteroid allotetrahydrodeoxycorticosterone (THDOC), also known as (3α,5α)-3,21-dihydroxypregnan-20-one. wikipedia.orgwikipedia.orgebi.ac.uk

This conversion is a critical step, as THDOC is a potent positive allosteric modulator of the GABA-A receptor, possessing significant sedative, anxiolytic, and anticonvulsant properties. wikipedia.org The 3α-HSD/AKR1C enzymes are NADPH-dependent oxidoreductases that catalyze the interconversion of ketones and their corresponding secondary alcohols on various steroid substrates. wikipedia.org In the context of DHDOC, their reductive activity is paramount, transforming DHDOC into its more neurologically active metabolite. ebi.ac.uk The family of human AKR1C enzymes consists of four well-characterized isoforms—AKR1C1, AKR1C2, AKR1C3, and AKR1C4—each with distinct yet overlapping substrate specificities and tissue distribution, which dictates their specific roles in DHDOC metabolism. nih.govfrontiersin.org

Specific AKR1C Isoforms in DHDOC Metabolism

The four human AKR1C isoforms exhibit differential activities towards 5α-reduced steroids, including DHDOC and its precursors. Their specific roles are dictated by their catalytic efficiencies and expression patterns in various tissues.

AKR1C1 , also known as 20α-hydroxysteroid dehydrogenase, primarily targets the C20-ketone of progestins. wikipedia.org However, research has shown that AKR1C1 can also slowly convert 5α-DHDOC to 3α,5α-THDOC. ebi.ac.uk Its main function concerning progesterone-derived steroids is inactivation through 20α-reduction, which can limit the pool of precursors available for neurosteroid synthesis. ebi.ac.ukfrontiersin.org

AKR1C2 (or 3α-HSD type 3) preferentially catalyzes the 3α-reduction of 5α-reduced steroids. frontiersin.orgwikipedia.org It efficiently reduces 5α-dihydroprogesterone (a structural analog of DHDOC) to allopregnanolone (B1667786). frontiersin.org Studies suggest AKR1C2 is a key enzyme in neurosteroid synthesis. ebi.ac.uk Given its preference for 3-ketosteroid reduction on the 5α-pregnane skeleton, it is considered a significant contributor to the conversion of DHDOC to THDOC in tissues where it is expressed. ebi.ac.ukfrontiersin.orguniprot.org

AKR1C3 (or 17β-HSD type 5) has a more complex role, with activity towards multiple steroid classes. While it can perform 3α-reduction, its efficiency with 5α-reduced progestins is generally lower than AKR1C2. nih.gov One study noted that AKR1C3 exhibits low activity for the reduction of DHDOC. ebi.ac.uk

AKR1C4 (or 3α-HSD type 1) is a highly efficient 3α-HSD that is predominantly expressed in the liver. nih.govuniprot.org Its high catalytic efficiency for 3-oxo reduction makes it the principal enzyme for the clearance and hepatic formation of 3α,5α-tetrahydrosteroids from their 5α-dihydro precursors. nih.gov Consequently, AKR1C4 is recognized as being necessary for the synthesis of THDOC, particularly in the liver. wikipedia.org

| Isoform (Alias) | Primary Function | Observed/Inferred Activity on DHDOC | Product | Reference |

|---|---|---|---|---|

| AKR1C1 (20α-HSD) | 20-ketosteroid reduction | Slowly converts DHDOC | Allotetrahydrodeoxycorticosterone (THDOC) | ebi.ac.uk |

| AKR1C2 (3α-HSD Type 3) | 3α-ketosteroid reduction | Considered a key enzyme in neurosteroid synthesis; efficiently reduces analogous 5α-reduced steroids | Allotetrahydrodeoxycorticosterone (THDOC) | ebi.ac.ukfrontiersin.org |

| AKR1C3 (17β-HSD Type 5) | 17-ketosteroid reduction | Low activity for DHDOC reduction | Allotetrahydrodeoxycorticosterone (THDOC) | ebi.ac.uk |

| AKR1C4 (3α-HSD Type 1) | Hepatic 3α-ketosteroid reduction | Necessary for THDOC synthesis; highly efficient | Allotetrahydrodeoxycorticosterone (THDOC) | nih.govwikipedia.org |

Integrated Steroidogenic Pathways Involving DHDOC

The metabolic pathway of 5α-Dihydrodeoxycorticosterone is an integral branch of the broader steroidogenic network, specifically linking the mineralocorticoid and neurosteroid synthesis pathways. The process begins with a precursor from the mainstream steroid synthesis cascade.

The key sequential steps involving DHDOC are:

Formation from Deoxycorticosterone (DOC): The immediate precursor to DHDOC is deoxycorticosterone, a mineralocorticoid synthesized from progesterone via the enzyme 21-hydroxylase. nih.gov

5α-Reduction to DHDOC: DOC is then converted to 5α-DHDOC. This reaction is catalyzed by the enzyme 5α-reductase (SRD5A), with type 1 (SRD5A1) being identified as a key isoform in this step. wikipedia.orgwikipedia.orgnih.gov This conversion shifts the steroid from a primarily mineralocorticoid pathway towards the neurosteroid synthesis branch.

3α-Reduction to THDOC: As detailed previously, DHDOC serves as the direct substrate for 3α-HSD enzymes (specifically AKR1C isoforms). wikipedia.orgebi.ac.uk These enzymes reduce the 3-ketone group to form allotetrahydrodeoxycorticosterone (THDOC), a potent neuroactive steroid. wikipedia.org

This pathway highlights how the adrenal steroid DOC, whose synthesis is influenced by stress, can be shunted into a pathway that produces powerful modulators of the central nervous system. ebi.ac.uk The sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase on DOC is a critical route for generating neurosteroids that can influence seizure susceptibility, anxiety, and stress responses. ebi.ac.uk

| Precursor | Enzyme | Product | Subsequent Metabolite | Enzyme for Next Step | Reference |

|---|---|---|---|---|---|

| Progesterone | 21-Hydroxylase (CYP21A2) | Deoxycorticosterone (DOC) | 5α-Dihydrodeoxycorticosterone (DHDOC) | 5α-Reductase (SRD5A) | wikipedia.orgnih.gov |

| Deoxycorticosterone (DOC) | 5α-Reductase (SRD5A) | 5α-Dihydrodeoxycorticosterone (DHDOC) | Allotetrahydrodeoxycorticosterone (THDOC) | 3α-Hydroxysteroid Dehydrogenase (AKR1C) | wikipedia.orgebi.ac.ukwikipedia.org |

| 5α-Dihydrodeoxycorticosterone (DHDOC) | 3α-Hydroxysteroid Dehydrogenase (AKR1C Isoforms) | Allotetrahydrodeoxycorticosterone (THDOC) | Metabolically terminal/further conjugation | N/A | wikipedia.orgwikipedia.orgebi.ac.uk |

Molecular Mechanisms of Action of 5α Dihydrodeoxycorticosterone

Receptor Agonism and Modulation

5α-DHDOC's biological activities are primarily mediated through its ability to bind to and modulate the function of specific steroid hormone receptors and neurotransmitter receptors.

Progesterone (B1679170) Receptor Agonism

5α-Dihydrodeoxycorticosterone is recognized as a progestogen, indicating that it acts as an agonist at progesterone receptors (PRs). wikipedia.org As an agonist, 5α-DHDOC can mimic the effects of the primary progestogen, progesterone, by binding to and activating these receptors. Progesterone receptors are nuclear transcription factors that, upon ligand binding, regulate the expression of target genes involved in a variety of physiological processes, particularly in the reproductive system. While the progestogenic activity of 5α-DHDOC is established, detailed quantitative data on its binding affinity for the progesterone receptor are not as extensively characterized as for other neurosteroids.

Positive Allosteric Modulation of GABAA Receptors

A significant aspect of 5α-DHDOC's molecular action is its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. wikipedia.orgwikipedia.org GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, 5α-DHDOC binds to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and consequently, a greater hyperpolarization of the neuron. This enhanced inhibitory neurotransmission is thought to underlie some of the observed effects of 5α-DHDOC, such as its anticonvulsant properties. wikipedia.org The modulation of GABAA receptors by 5α-DHDOC is a key component of its neurosteroidal activity. wikipedia.org

Electrophysiological studies have provided direct evidence for the modulatory effects of 5α-DHDOC on GABAA receptors. In cultured hippocampal neurons, 5α-DHDOC has been shown to potentiate GABA-activated chloride currents. This potentiation is observed at sub-micromolar concentrations (≤1 μM), indicating a high potency for this modulatory action. Such enhancement of GABAergic currents leads to a more profound inhibitory effect on neuronal excitability.

Table 1: Electrophysiological Effects of 5α-DHDOC on GABAA Receptors

| Effect | Concentration | Cellular System | Reference |

| Potentiation of GABA-activated Cl- currents | ≤1 μM | Cultured hippocampal neurons | wikipedia.org |

| Direct activation of GABAA receptor currents | ≥1 μM | Cultured hippocampal neurons | wikipedia.org |

Androgen Receptor Activation in Specific Contexts

Recent research has uncovered a novel function for 5α-DHDOC in the activation of the androgen receptor (AR), particularly in the context of castration-resistant prostate cancer (CRPC). nih.gov In conditions where levels of the potent androgen 5α-dihydrotestosterone (DHT) are low, such as during androgen-deprivation therapy for prostate cancer, 5α-DHDOC has been shown to activate the AR pathway, thereby promoting cancer cell proliferation and survival. nih.gov

Studies have demonstrated that 5α-DHDOC can effectively activate the wild-type androgen receptor. nih.gov In prostate cancer cell lines that express wild-type AR, treatment with 5α-DHDOC leads to the transactivation of the receptor. This effect is particularly significant as it suggests that the conversion of deoxycorticosterone (DOC) to 5α-DHDOC within the tumor microenvironment can provide a mechanism for continued AR signaling in a low-androgen state. Transactivation assays have shown that 5α-DHDOC induces a greater activation of the wild-type AR compared to its precursor, DOC. nih.gov

Table 2: Androgen Receptor Transactivation by 5α-DHDOC

| Cell Line (AR Status) | Treatment | Effect on AR Transactivation | Reference |

| PC-3 (AR-null transfected with wild-type AR) | 5α-DHDOC | Increased transactivation of wild-type AR | nih.gov |

| PC-3 (AR-null transfected with wild-type AR) | DOC | Less impact on transactivation compared to 5α-DHDOC | nih.gov |

Cellular and Neuroendocrine Signaling Pathways

5α-Dihydrodeoxycorticosterone (5α-DHDOC), an endogenous neurosteroid, exerts its influence through a variety of cellular and neuroendocrine signaling pathways. As a metabolite of deoxycorticosterone (DOC), its actions are intricately linked to stress responses and the modulation of neuronal excitability. This section will delve into the specific molecular interactions of 5α-DHDOC, focusing on its impact on neurotransmitter systems and its role within stress response pathways.

Impact on Neurotransmitter Systems

The primary and most well-documented mechanism of action for 5α-DHDOC is its potent modulation of the γ-aminobutyric acid (GABA) system. nih.govwikipedia.org Specifically, 5α-DHDOC acts as a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org By binding to a site on the GABA-A receptor distinct from the GABA binding site, 5α-DHDOC enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory tone contributes to the anticonvulsant properties associated with 5α-DHDOC. nih.gov

The influence of 5α-DHDOC on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, appears to be more indirect and is an area of ongoing investigation. The enzyme responsible for the synthesis of 5α-DHDOC, 5α-reductase, has been shown to play a role in modulating dopaminergic neurotransmission. nih.govnih.gov Studies using 5α-reductase inhibitors have demonstrated that the blockade of neurosteroid synthesis, including that of 5α-DHDOC, can alter behavioral responses to dopamine (B1211576) D1 receptor agonists. nih.govnih.gov This suggests that endogenous neurosteroids synthesized via the 5α-reductase pathway are necessary for normal dopaminergic function. However, direct evidence of 5α-DHDOC binding to and modulating dopamine receptors is not yet firmly established.

Similarly, the interaction of 5α-DHDOC with the serotonergic system is likely mediated through its broader steroid receptor activity. As a 5α-reduced metabolite of a corticosterone (B1669441) precursor, 5α-DHDOC has the potential to interact with glucocorticoid receptors. Glucocorticoid receptor activation has been shown to influence serotonin (B10506) release, suggesting a potential pathway by which 5α-DHDOC could indirectly modulate serotonergic signaling.

Table 1: Summary of 5α-Dihydrodeoxycorticosterone's Impact on Neurotransmitter Systems

| Neurotransmitter System | Direct/Indirect Impact | Mechanism of Action | Key Research Findings |

| GABAergic | Direct | Positive allosteric modulator of GABA-A receptors. | Enhances GABA-induced chloride currents, leading to neuronal inhibition and anticonvulsant effects. nih.gov |

| Dopaminergic | Indirect | Modulation via the 5α-reductase pathway. | Inhibition of 5α-reductase alters behavioral responses to dopamine D1 receptor agonists, suggesting a role for its neurosteroid products. nih.govnih.gov |

| Serotonergic | Indirect | Potential modulation through glucocorticoid receptor interaction. | Glucocorticoid receptor activation can influence serotonin release. |

Involvement in Stress Response Systems

The synthesis of 5α-DHDOC is intrinsically linked to the body's stress response. During stressful events, the hypothalamic-pituitary-adrenal (HPA) axis is activated, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. nih.govgoogle.com CRH then stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal cortex to promote the synthesis and release of corticosteroids, including deoxycorticosterone (DOC). nih.govgoogle.com

DOC serves as the direct precursor for 5α-DHDOC through the action of the enzyme 5α-reductase. wikipedia.orgnih.gov This conversion is a critical step in the local regulation of neuroactive steroid levels in the brain in response to stress. The subsequent metabolite of 5α-DHDOC, allotetrahydrodeoxycorticosterone (THDOC), is also a potent positive modulator of GABA-A receptors. nih.gov Therefore, the stress-induced increase in DOC leads to an elevation in the levels of these inhibitory neurosteroids, which is thought to be a compensatory mechanism to dampen neuronal hyperexcitability during and after a stressful experience. nih.gov

Beyond its role as a precursor to other neuroactive steroids, 5α-DHDOC itself may have direct effects on the HPA axis. Research has shown that 5α-reduced metabolites of corticosterone can bind to and activate glucocorticoid receptors (GRs). This suggests that 5α-DHDOC could participate in the negative feedback loop of the HPA axis, where elevated levels of glucocorticoids signal the hypothalamus and pituitary to decrease the production of CRH and ACTH, thereby downregulating the stress response. nih.gov

Furthermore, 5α-DHDOC has been investigated for its potential as a mineralocorticoid receptor (MR) antagonist. While it exhibits weak mineralocorticoid agonist activity on its own, it can antagonize the effects of more potent mineralocorticoids like aldosterone. This dual action could play a role in fine-tuning the cellular response to stress hormones.

Table 2: Role of 5α-Dihydrodeoxycorticosterone in Stress Response Systems

| Component of Stress Response | Role of 5α-DHDOC | Mechanism |

| HPA Axis Activation | Synthesized in response to stress-induced hormone release. | Increased levels of its precursor, DOC, are released from the adrenal glands following HPA axis activation. nih.gov |

| Neurosteroid Synthesis | An intermediate in the synthesis of other neuroactive steroids. | Converted from DOC by 5α-reductase and is a precursor to THDOC. nih.gov |

| HPA Axis Negative Feedback | Potential modulator of the negative feedback loop. | May act as an agonist at glucocorticoid receptors, helping to regulate the stress response. |

| Mineralocorticoid Receptor Modulation | Can act as an antagonist. | Competes with more potent mineralocorticoids, potentially modulating their effects. |

Physiological and Pathophysiological Roles in Experimental Models

Neurophysiological Functions (in vitro and Animal Models)

Experimental studies using in vitro preparations and animal models have demonstrated that DHDOC and its metabolic pathway are integral to regulating neuronal excitability, mood, and behavior. These neuroactive steroids are synthesized both in peripheral glands and de novo within the brain, allowing them to act as crucial modulators of brain function. nih.gov The enzyme 5-alpha-reductase, which converts DOC to DHDOC, is considered a rate-limiting step, highlighting the importance of this conversion in neurosteroid synthesis. unimi.it

The pathway leading to and from DHDOC has been shown to possess significant anticonvulsant properties in animal models. The precursor, deoxycorticosterone (DOC), is metabolized by 5-alpha-reductase to form DHDOC, which is then converted to allotetrahydrodeoxycorticosterone (THDOC). nih.gov THDOC is recognized as a neurosteroid with anticonvulsant properties that positively modulates GABA-A receptors. nih.govnih.govpropeciahelp.com

In studies with young rats, DHDOC itself was found to block seizures induced by maximal pentylenetetrazol (MMT). ebi.ac.uk Further research demonstrated that blocking the conversion of DOC to DHDOC with finasteride (B1672673), a 5-alpha-reductase inhibitor, reversed the antiseizure effects of both stress and administered DOC in mice. nih.gov This finding underscores that the anticonvulsant action of DOC is largely dependent on its metabolism to DHDOC and subsequently to THDOC. nih.gov These studies suggest that DHDOC is a critical link in a neurosteroidal pathway that suppresses seizures.

Table 1: Experimental Findings on the Anticonvulsant Role of the DHDOC Pathway

| Experimental Model | Compound/Condition | Observed Effect | Reference |

|---|---|---|---|

| Young Rats | Dihydrodeoxycorticosterone (DHDOC) | Blocked maximal pentylenetetrazol (MMT) induced seizures. | ebi.ac.uk |

| Mice | Deoxycorticosterone (DOC) | Protected against seizures induced by pentylenetetrazol (PTZ), picrotoxin, and amygdala-kindling. | nih.gov |

| Mice | DOC + Finasteride (5α-reductase inhibitor) | Reversed the antiseizure activity of DOC. | nih.gov |

| Rats | Acute Swim Stress | Elevated plasma THDOC (metabolite of DHDOC) and raised the PTZ seizure threshold. | nih.gov |

| Rats | Acute Swim Stress + Finasteride | Reversed the antiseizure effects of stress. | nih.gov |

Neurosteroids derived from the 5-alpha-reductase pathway, including metabolites of DHDOC, are recognized for their anxiolytic and antidepressant properties. nih.gov These effects are largely attributed to their ability to modulate GABA-A receptors. propeciahelp.com Animal models of mood disorders provide evidence for the involvement of this pathway. For instance, chronic social isolation in mice, a model used to study depression and anxiety, leads to reduced levels of allopregnanolone (B1667786) and THDOC (the metabolite of DHDOC) in the frontal cortex. tandfonline.comexcelwell.net This reduction in neurosteroids is associated with depressive- and anxiety-like behaviors. excelwell.net

Furthermore, the inhibition of the 5-alpha-reductase enzyme, which is required for the synthesis of DHDOC, can contribute to psychiatric adverse events. nih.gov The resulting decrease in neurosteroid biosynthesis is thought to be a potential mechanism for depressive symptoms. nih.govexcelwell.net In animal models, finasteride treatment has been shown to block the production of neurosteroids like allopregnanolone, which is associated with depressive symptoms. nih.gov

The synthesis of DHDOC is a key factor in the body's natural ability to modulate seizure susceptibility, particularly in response to stress. nih.gov Acute stress is known to affect seizure thresholds in both animals and humans. nih.gov Experimental models show that this effect is mediated by adrenal steroids. During stress, the synthesis of DOC is enhanced, leading to increased production of DHDOC and its metabolite THDOC. nih.govnih.gov

In rats, acute swim stress was found to significantly increase plasma concentrations of THDOC and concurrently raise the threshold for seizures induced by pentylenetetrazol (PTZ). nih.gov This stress-induced seizure protection was completely reversed by pretreating the animals with finasteride, which blocks the conversion of DOC to DHDOC. nih.gov This demonstrates that the DHDOC-containing metabolic pathway plays a direct physiological role in the homeostasis of neuronal excitability and the modulation of seizure susceptibility in response to environmental challenges. nih.gov

The 5-alpha-reductase enzyme family is pivotal in mediating the effects of steroids on behavior, including sexual function and alcohol consumption. unimi.itnih.gov While much of the research on sexual behavior focuses on the conversion of testosterone (B1683101) to 5-alpha-dihydrotestosterone (DHT), the same enzyme is responsible for producing DHDOC from DOC. drproctor.comtandfonline.com In animal models, DHT is crucial for erectile physiology, and inhibiting 5-alpha-reductase can impair sexual function in castrated rats even when testosterone is replaced. drproctor.comnih.gov This highlights the critical role of the 5-alpha-reductase pathway in modulating sexual behavior. drproctor.com

In the context of alcohol-related behavior, the 5-alpha-reductase enzyme is a rate-limiting step in the synthesis of neurosteroids that modulate the effects of ethanol (B145695) at GABA-A receptors. nih.gov Animal studies have shown that inhibiting this enzyme with finasteride can alter alcohol consumption. In male mice, finasteride pretreatment led to a significant decrease in ethanol intake. nih.govnih.gov This suggests that the production of 5-alpha-reduced neurosteroids, a class that includes DHDOC, is involved in the reinforcing effects of alcohol. nih.gov

Neurosteroids as a class, which includes DHDOC and its derivatives, are understood to play a role in neuroprotection and memory enhancement. ebi.ac.ukdrproctor.comnih.gov These functions are part of the multitude of physiological processes modulated by neuroactive steroids in the central nervous system. ebi.ac.uk While direct evidence for DHDOC's specific role is still emerging, its position within the 5-alpha-reductase pathway implicates it in these broader functions. The inhibition of 5-alpha-reductase and the subsequent depletion of its neurosteroid products are postulated to have detrimental effects on the central nervous system. nih.gov For example, 5-alpha-dihydroprogesterone (DHP), a structurally similar neurosteroid, is noted to be neuroprotective. researchgate.net

The 5-alpha-reductase pathway is integral to processes of neurogenesis and neuroplasticity. drproctor.com Hormones are known to enact neuroplastic mechanisms that allow an organism to adapt to new environmental conditions and behavioral demands. nih.gov Animal studies have demonstrated that inhibiting the 5-alpha-reductase enzyme can have significant effects on the generation of new neurons. In mice, treatment with finasteride was shown to decrease cell proliferation in the hippocampus, suggesting that inhibitors of 5-alpha-reductase block neurogenesis. nih.gov

Furthermore, animal models of early life stress, such as social isolation, have been shown to reduce the expression of 5-alpha-reductase and decrease levels of its products, including THDOC (the metabolite of DHDOC). tandfonline.comexcelwell.net This dysregulation of neurosteroid synthesis is linked to altered brain development and behavior, indicating that the pathway producing DHDOC is important for normal neuroplasticity. tandfonline.com

Role in Prostate Cancer Progression (Cell Line and Animal Models)

In the landscape of prostate cancer research, particularly concerning tumors that progress despite androgen deprivation therapies, the role of alternative steroids in activating the androgen receptor (AR) is a critical area of investigation. 5α-Dihydrodeoxycorticosterone (5α-DHDOC) has emerged as a significant molecule in this context.

Research has demonstrated that 5α-DHDOC can promote the proliferation of prostate cancer cells. nih.gov In experimental settings, this effect is mediated through the activation of the androgen receptor. nih.gov Studies have identified 11-Deoxycorticosterone (DOC) as a substrate for 5α-steroid reductases, enzymes that are often activated in castration-resistant prostate cancers (CRPCs). nih.gov Specifically, the type 1 isoenzyme, 5α-steroid reductase type 1 (SRD5A1), converts DOC into the active 5α-DHDOC. nih.gov This conversion allows 5α-DHDOC to stimulate cancer cell growth, highlighting a pathway that can sustain proliferation even when the primary androgen, 5α-dihydrotestosterone (DHT), is suppressed. nih.gov

The progression to castration-resistant prostate cancer (CRPC) is often characterized by the continued activity of the androgen receptor (AR) despite drastically reduced levels of circulating androgens. nih.gov High expression of AR and genes involved in steroid metabolism are hallmarks of CRPC. nih.gov In this low-androgen environment, steroids not traditionally considered potent androgens can gain significance. nih.gov

5α-DHDOC has been identified as one such steroid that can activate the AR pathway and support the survival and proliferation of prostate cancer cells under castration conditions. nih.gov Sensitive analytical methods have confirmed the presence of 5α-DHDOC in some clinical CRPC tissue samples. nih.gov This finding suggests that intratumoral synthesis of 5α-DHDOC from precursors like DOC can contribute to the molecular mechanisms that allow prostate cancer to evade androgen-depletion therapy. nih.gov The ability of 5α-DHDOC to engage the AR pathway underscores a mechanism of resistance where the cancer adapts by utilizing alternative steroids to maintain its growth signals. nih.gov

Table 1: Research Findings on 5α-DHDOC in Prostate Cancer Models

| Finding | Model System | Implication | Reference |

|---|---|---|---|

| Promotion of cell proliferation | Prostate Cancer Cell Lines | 5α-DHDOC can act as a growth factor for cancer cells. | nih.gov |

| Activation of Androgen Receptor (AR) | Castration-Resistant Prostate Cancer (CRPC) models | Provides a mechanism for continued AR signaling in a low-androgen environment. | nih.gov |

| Synthesis from DOC by SRD5A1 | CRPC models | Highlights an intratumoral steroidogenic pathway that can produce AR activators. | nih.gov |

| Detection in clinical tissue | Clinical CRPC Tissues | Confirms the relevance of this pathway in human disease. | nih.gov |

Renin-Angiotensin-Aldosterone System and Electrolyte Balance (Animal Models)

The renin-angiotensin-aldosterone system (RAAS) is a hormonal cascade that plays a central role in regulating blood pressure and the body's sodium and potassium balance. youtube.commaastrichtuniversity.nl Mineralocorticoids, such as aldosterone, are key effector hormones of this system, primarily acting on the kidney to increase sodium reabsorption and potassium excretion. youtube.comnih.gov

In studies using adrenalectomized rat models, 5α-DHDOC has been shown to possess distinct mineralocorticoid activity. nih.gov This activity was evaluated by measuring the urinary sodium-to-potassium (Na:K) ratio, a key index of mineralocorticoid effect on the kidney. nih.gov The administration of 5α-DHDOC led to changes in this ratio, confirming its role in influencing sodium and potassium homeostasis. nih.gov

While its activity is evident, the potency of 5α-DHDOC is less than that of the primary mineralocorticoid, aldosterone, and also less than its precursor, 11-deoxycorticosterone (DOC). nih.gov Nonetheless, its mineralocorticoid activity is significant, with a potency reported to be approximately the same as that of DOC. nih.gov This indicates that the 5α-reduction of DOC to form 5α-DHDOC results in a compound that retains the ability to influence electrolyte balance, a characteristic function of the RAAS. nih.gov

Table 2: Comparative Mineralocorticoid Activity in Animal Models

| Compound | Mineralocorticoid Activity | Potency Relative to Aldosterone | Reference |

|---|---|---|---|

| Aldosterone | Most potent | 100% | nih.gov |

| 11-Deoxycorticosterone (DOC) | Active | ~1.8% (similar to 5α-DHDOC) | nih.gov |

| 5α-Dihydrodeoxycorticosterone (5α-DHDOC) | Distinctly active | ~1.8% | nih.gov |

| 5α-Dihydrocorticosterone | Not active at tested doses | N/A | nih.gov |

| 5α-Dihydrocortisol | Not active at tested doses | N/A | nih.gov |

Localization and Expression Patterns in Tissues and Cells (In Vitro and Animal)

The biological actions of 5α-DHDOC are dependent on its synthesis in specific tissues and cells. This synthesis is catalyzed by the enzyme 5α-reductase from its precursor, deoxycorticosterone. Therefore, the localization of 5α-reductase provides critical insight into the potential sites of 5α-DHDOC production and function.

The enzyme 5α-reductase is widely distributed throughout the central nervous system (CNS), indicating that the brain is a significant site for the metabolism of steroids like deoxycorticosterone. nih.gov

Brain Regions:

Cortex, Hippocampus, and Olfactory Bulb: In situ hybridization studies in the mouse brain have shown that the mRNA for 5α-reductase type I is co-localized with enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) in principal glutamatergic neurons within these regions. nih.gov The human prefrontal cortex (Brodmann's area 9) also expresses 5α-reductase type I mRNA in glutamatergic neurons. nih.gov

Thalamus, Amygdala, and Cerebellum: The enzyme is also significantly expressed in principal GABAergic output neurons, such as those in the reticular thalamic nucleus, amygdala, and cerebellar Purkinje neurons. nih.gov

Cell Types (Neurons vs. Glia): The distribution of 5α-reductase between neurons and glial cells is complex, with different experimental approaches yielding varied results.

Neuronal Predominance: Some studies using in situ hybridization for the type I isoenzyme mRNA did not detect its expression in glial cells (astrocytes or oligodendrocytes) in the cortex and hippocampus, suggesting a primary neuronal localization in these areas. nih.gov

Activity in Both Neurons and Glia: In contrast, studies on isolated and cultured cells from the adult rat brain found that all three major cell types—neurons, astrocytes, and oligodendrocytes—possess 5α-reductase activity. nih.gov These experiments indicated that neurons are the most active cell type in converting testosterone to its 5α-reduced metabolite, followed by oligodendrocytes and then astrocytes. nih.gov The presence of this enzymatic activity in glia suggests they may also participate in androgen-mediated events in the brain. nih.gov

Association with Myelin: High concentrations of 5α-reductase have been found in the white matter, which is rich in myelin. nih.gov This suggests an association with oligodendrocytes, the glial cells responsible for producing myelin sheaths. nih.gov

Table 3: Summary of 5α-Reductase Localization in the Brain

| Finding | Method | Brain Region/Cell Type | Implication for 5α-DHDOC | Reference |

|---|---|---|---|---|

| mRNA Expression (Type I) | In Situ Hybridization | Glutamatergic neurons (cortex, hippocampus); GABAergic output neurons (thalamus, cerebellum) | Neurons are primary sites of synthesis. | nih.gov |

| No mRNA Expression (Type I) | In Situ Hybridization | Glial cells (in cortex, hippocampus) | Glia may not synthesize 5α-DHDOC via this isoenzyme in these regions. | nih.gov |

| Enzymatic Activity | Isolated & Cultured Cells | Neurons, Oligodendrocytes, Astrocytes | All three cell types can potentially produce 5α-DHDOC, with neurons being most active. | nih.gov |

| High Concentration | Biochemical Analysis | White Matter (Myelin) | Suggests significant production in or near oligodendrocytes. | nih.gov |

Adrenal Glands

The adrenal glands are crucial endocrine organs responsible for producing a variety of steroid hormones. mhmedical.com Within the adrenal cortex, the synthesis of glucocorticoids, mineralocorticoids, and androgens occurs through a series of enzymatic reactions. mhmedical.comadrenal.com One of the enzymes present in the adrenal glands is 5α-reductase, which is responsible for the conversion of steroid hormones into their 5α-reduced metabolites. nih.govnih.gov The activity of this enzyme in the adrenal glands is subject to regulation by sex hormones and adrenocorticotropic hormone (ACTH). nih.govnih.gov

Deoxycorticosterone (DOC), a steroid hormone produced in the adrenal cortex from progesterone (B1679170), serves as a precursor for the synthesis of other corticosteroids. hmdb.cawikipedia.org The enzyme 5α-reductase can act on deoxycorticosterone to form 5α-dihydrodeoxycorticosterone (5α-DHDOC). wikipedia.org While the adrenal glands produce the precursor DOC, the primary site of the conversion to 5α-DHDOC and its subsequent physiological roles are not fully elucidated within the adrenal gland itself. wikipedia.orgnih.gov

Studies in hypophysectomized rats have shown that the adrenal glands secrete 5α-dihydrocorticosterone, a related 5α-reduced metabolite, and that the activity of 5α-reductase is high. nih.gov Treatment with ACTH influences the secretion of these metabolites, suggesting a regulatory role for the pituitary-adrenal axis on 5α-reductase activity. nih.gov This indicates that under certain physiological or pathophysiological conditions, the adrenal production of 5α-reduced steroids, including potentially 5α-DHDOC, could be modulated.

Table 1: Regulation of Adrenal 5α-Reductase Activity in Experimental Models

| Experimental Model | Regulatory Factor | Effect on 5α-Reductase Activity | Reference |

|---|---|---|---|

| Peripubertal male and female rats | Sex hormones (e.g., dihydrotestosterone) | Dependent on sex hormones | nih.gov |

| Hypophysectomized rats | ACTH | Regulates the composition of adrenocortical secretory products, including 5α-reduced steroids | nih.gov |

Skin (Keratinocytes)

The skin is a metabolically active organ with the capacity to synthesize and transform steroid hormones. nih.gov Epidermal keratinocytes, the primary cell type of the epidermis, have been shown to possess 5α-reductase activity. nih.govresearchgate.net This enzyme in keratinocytes can metabolize various steroid precursors, including testosterone, androstenedione, and progesterone, into their corresponding 5α-reduced products. nih.gov Specifically, the type 1 isoform of 5α-reductase is predominantly expressed in the skin. researchgate.net

Research has demonstrated that human epidermal keratinocytes can metabolize progesterone. nih.gov In studies on HaCaT keratinocytes, a rapid metabolism of progesterone to deoxycorticosterone (DOC) has been observed, with subsequent conversion to other metabolites. nih.gov Given that 5α-DHDOC is synthesized from DOC via 5α-reductase, and that keratinocytes express this enzyme, it is plausible that 5α-DHDOC can be formed in these skin cells. wikipedia.orgnih.gov

However, the precise physiological and pathophysiological roles of 5α-DHDOC in keratinocytes have not been extensively detailed in the available research. Studies have more prominently focused on the effects of other 5α-reduced steroids, such as 5α-dihydrotestosterone (DHT), on keratinocyte function and skin processes like wound healing.

Table 2: Steroid Metabolism in Keratinocytes

| Cell Type | Enzyme Activity | Substrates Metabolized | 5α-Reduced Products Formed | Reference |

|---|---|---|---|---|

| Human epidermal keratinocytes | 5α-reductase, 17β-hydroxysteroid oxidoreductase, 3β-hydroxysteroid oxidoreductase | Testosterone, Androstenedione, Progesterone | 5α-dihydrotestosterone, 5α-androstanedione, 5α-dihydroprogesterone | nih.gov |

| HaCaT keratinocytes | Not specified | Progesterone | Deoxycorticosterone and other metabolites | nih.gov |

Prostate Tissue

In the context of prostate tissue, particularly in the pathophysiology of prostate cancer, the role of 5α-dihydrodeoxycorticosterone (5α-DHDOC) has been more clearly defined. Research has identified 5α-DHDOC as a steroid that can promote the proliferation of prostate cancer cells. exlibrisgroup.comnih.gov This effect is mediated through the activation of the androgen receptor (AR), a key driver in the progression of prostate cancer. exlibrisgroup.comnih.govdrugbank.com

The significance of 5α-DHDOC becomes particularly evident in the setting of castration-resistant prostate cancer (CRPC). exlibrisgroup.comnih.gov In CRPC, despite low levels of circulating androgens like testosterone, the AR pathway can remain active. exlibrisgroup.comnih.gov Studies have shown that enzymes involved in steroid metabolism, such as 5α-reductase type 1 (SRD5A1), are expressed in CRPC tissues. exlibrisgroup.comnih.gov This enzyme can convert deoxycorticosterone (DOC) into 5α-DHDOC within the prostate cancer tissue itself. exlibrisgroup.comnih.gov

The intratumoral production of 5α-DHDOC provides a mechanism for the continued stimulation of the AR, contributing to cancer cell survival and proliferation even under androgen-depleted conditions. exlibrisgroup.comnih.gov Sensitive analytical methods have confirmed the presence of 5α-DHDOC in some clinical CRPC tissue samples, supporting its relevance in the disease. exlibrisgroup.comnih.gov These findings suggest that under conditions of extreme androgen deprivation, alternative steroids like 5α-DHDOC can assume a significant role in driving the growth of prostate cancer. exlibrisgroup.comnih.gov

Table 3: Research Findings on 5α-DHDOC in Prostate Cancer

| Finding | Experimental Model/System | Implication | Reference |

|---|---|---|---|

| 5α-DHDOC promotes prostate cancer cell proliferation. | Prostate cancer cell lines | Identifies 5α-DHDOC as a potential driver of tumor growth. | exlibrisgroup.comnih.gov |

| 5α-DHDOC activates the androgen receptor. | Prostate cancer cell lines | Explains the mechanism of 5α-DHDOC-induced cell proliferation. | exlibrisgroup.comnih.gov |

| Type 1 5α-reductase (SRD5A1) converts deoxycorticosterone to 5α-DHDOC. | In vitro assays | Establishes the metabolic pathway for 5α-DHDOC synthesis in prostate cancer. | exlibrisgroup.comnih.gov |

| 5α-DHDOC is detected in clinical castration-resistant prostate cancer (CRPC) tissues. | Human CRPC tissues | Confirms the presence and potential clinical relevance of 5α-DHDOC in advanced prostate cancer. | exlibrisgroup.comnih.gov |

Methodological Approaches in Dhdoc Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular and cellular effects of DHDOC in a controlled environment. These experimental systems allow researchers to study specific cellular processes without the complexities of a whole organism.

Cell Culture Studies (e.g., Hippocampal Neurons, Prostate Cancer Cell Lines, Fibroblasts)

Cell culture is a cornerstone of DHDOC research, enabling detailed investigation into its effects on various cell types.

Hippocampal Neurons: Primary cultures of hippocampal neurons, often derived from rat embryos, are instrumental in studying the neuroactive properties of DHDOC. nih.gov In these cultures, researchers can use techniques like whole-cell patch-clamp recording to measure the electrical activity of individual neurons. nih.gov For instance, studies have demonstrated that DHDOC can potentiate GABA-activated chloride currents and, at higher concentrations, directly activate GABAA receptor currents, suggesting a mechanism for its potential anticonvulsant effects. nih.gov These neuronal cultures also serve as a model to investigate the impact of stress hormones, like corticosterone (B1669441), and the subsequent modulation by neurosteroids such as DHDOC. nih.govresearchgate.net

Prostate Cancer Cell Lines: The role of DHDOC in prostate cancer is extensively studied using various cancer cell lines. Research has shown that DHDOC can stimulate the proliferation of prostate cancer cells by activating the androgen receptor (AR). nih.gov This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where the production of androgens within the tumor microenvironment can drive disease progression. nih.gov Cell lines are used to screen for novel products of 5α-reductase and to understand how steroids like DHDOC contribute to AR activation in an androgen-depleted environment. nih.gov

Fibroblasts: Cultured human fibroblasts, particularly from genital skin, are valuable for studying androgen metabolism and receptor activity. nih.gov These cells express steroid hormone receptors, including the androgen receptor, making them a useful model to examine the effects of androgens and their metabolites. nih.gov Studies on fibroblasts have helped to characterize the binding parameters of various steroids and to investigate the expression and activity of enzymes like 5α-reductase. nih.govnih.gov Research has shown increased 5α-reductase type 1 mRNA expression in fibroblasts from individuals with hyperandrogenemia, highlighting the utility of this model in studying endocrine disorders. nih.gov

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice) for Neurophysiological Studies

Rodent models, particularly rats and mice, are widely used to investigate the neurophysiological effects of DHDOC. nih.govwikipedia.org These models are crucial for studying the compound's influence on brain function and behavior. For example, animal models have been instrumental in demonstrating the anticonvulsant, antidepressant, and anxiolytic effects of neurosteroids derived from the 3α-reduction of DHDOC. wikipedia.org In these studies, researchers can assess behavioral changes and seizure susceptibility in response to DHDOC administration. nih.gov Furthermore, socially isolated mice have been used to study the downregulation of 5α-reductase type 1 in specific brain regions, which may contribute to behavioral disorders. wikipedia.org

Animal Models for Prostate Cancer Research (e.g., Xenografts)

Animal models, especially those involving xenografts, are critical for preclinical research on prostate cancer. nih.govaltogenlabs.com Xenograft models involve the transplantation of human prostate cancer cells or tissues into immunodeficient mice, allowing the tumor to grow in a living system. mdpi.com These models are used to study tumor growth, progression, and response to therapies. nih.govaltogenlabs.commdpi.com For instance, xenograft models have been used to investigate the effect of 5α-reductase inhibitors on testosterone-induced regrowth of prostate tumors. nih.gov This research helps in understanding how blocking the conversion of testosterone (B1683101) to more potent androgens can impact tumor dynamics. nih.gov

Enzymatic Activity Assays and Inhibition Studies

Enzymatic activity assays and inhibition studies are fundamental for characterizing the enzymes involved in the synthesis of DHDOC and for identifying compounds that can modulate its production.

Use of 5α-Reductase Inhibitors (e.g., Finasteride (B1672673), Dutasteride) as Research Tools

Inhibitors of the enzyme 5α-reductase, such as finasteride and dutasteride, are powerful research tools in the study of DHDOC and other 5α-reduced steroids. wikipedia.orgnih.govnih.gov These inhibitors block the conversion of precursor steroids, like deoxycorticosterone, into their 5α-reduced forms, including DHDOC. wikipedia.org

In research settings, these inhibitors are used to:

Elucidate Metabolic Pathways: By blocking 5α-reductase, researchers can confirm the role of this enzyme in the production of DHDOC from deoxycorticosterone. wikipedia.org

Investigate Physiological Roles: The administration of 5α-reductase inhibitors in animal models allows scientists to study the physiological consequences of reduced DHDOC levels. wikipedia.orgnih.gov For example, studies have examined the effects of these inhibitors on bone mineral density, serum lipoproteins, and sexual function. nih.gov

Develop Therapeutic Strategies: In the context of prostate cancer, 5α-reductase inhibitors are studied for their potential to suppress tumor growth by reducing the levels of potent androgens within the prostate. nih.govnih.gov

Enzymatic assays are employed to measure the activity of 5α-reductase and the inhibitory potency of compounds like finasteride and dutasteride. nih.govnih.govnih.gov These assays often involve incubating the enzyme with a substrate (e.g., testosterone) and measuring the formation of the 5α-reduced product. nih.govnih.gov Spectrophotometric and high-performance liquid chromatography (HPLC) methods are commonly used for this purpose. nih.govnih.gov

Analytical Quantification Methods in Research

Accurate quantification of DHDOC and related neurosteroids in biological samples is paramount for understanding their physiological and pathological roles. Mass spectrometry-based methods have become the gold standard for this purpose due to their high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of steroids, including DHDOC, in various biological matrices. nih.govmdpi.com This method combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. youtube.com

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often solid-phase extraction, to purify the steroids. nih.gov The extracted compounds are then separated on a liquid chromatography column before being introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. youtube.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This multiple reaction monitoring (MRM) mode significantly enhances sensitivity and reduces background noise, allowing for the detection of very low concentrations of analytes. youtube.com

The high sensitivity of LC-MS/MS has been demonstrated in various studies. For instance, a sensitive analysis using this technique successfully detected DHDOC in clinical castration-resistant prostate cancer tissues. nih.gov Furthermore, LC-MS/MS methods have been developed for the simultaneous quantification of multiple corticosteroids in human plasma, achieving low limits of quantification. nih.gov The versatility of LC-MS/MS allows for its application in diverse research areas, from studying steroid metabolism in cancer to analyzing changes in neurosteroid levels under different physiological conditions. nih.govnih.gov

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmdpi.com |

| Principle | Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification. | youtube.com |

| Key Feature | High sensitivity and specificity, often utilizing Multiple Reaction Monitoring (MRM). | youtube.com |

| Application | Quantification of DHDOC and other steroids in biological samples. | nih.govnih.gov |

Other Mass Spectrometric Methods

While LC-MS/MS is a dominant technique, other mass spectrometric methods have also been employed in neurosteroid research. Gas chromatography-mass spectrometry (GC-MS) is another established method for steroid analysis. nih.govnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. youtube.com This technique is highly specific and can be used for both qualitative and quantitative analysis. youtube.comnih.gov Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers even greater separation power, which is particularly useful for complex biological samples. mdpi.com

Another approach is paper spray mass spectrometry (PS-MS), an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. researchgate.netljmu.ac.uk This method has shown promise for the rapid analysis of non-conjugated steroids in aqueous samples. researchgate.netljmu.ac.uk Additionally, liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry (LC/APCI-MS) has been successfully used to determine steroid 5α-reductase activity by quantifying the enzymatic products. nih.gov

These various mass spectrometric methods provide researchers with a versatile toolkit for the detailed investigation of DHDOC and its metabolic pathways.

Receptor Binding and Modulation Assays

Understanding the interaction of DHDOC with its molecular targets is crucial for elucidating its biological functions. Receptor binding and modulation assays are essential tools for characterizing these interactions, particularly with the GABAA receptor.

Electrophysiological Techniques

Electrophysiological techniques, such as the patch-clamp method, are fundamental for studying the effects of neurosteroids like DHDOC on ion channel function. moleculardevices.com The patch-clamp technique allows for the direct measurement of ionic currents flowing through the cell membrane, providing real-time information about ion channel activity. moleculardevices.com

Automated patch-clamp systems have become increasingly prevalent, enabling higher throughput screening of compounds that modulate GABAA receptors. moleculardevices.comnih.gov These systems have been successfully used to characterize the effects of GABAA receptor agonists and modulators on human neurons derived from pluripotent stem cells. nih.gov By measuring changes in membrane current, researchers can determine the efficacy and affinity of compounds like DHDOC at the GABAA receptor. nih.gov

Studies using these techniques have shown that neurosteroids can positively modulate GABAA receptor function, enhancing the current induced by the neurotransmitter GABA. wikipedia.org For example, patch-clamp studies on recombinant GABAA receptors have been instrumental in characterizing the effects of various ligands, including neurosteroids. nih.gov These assays are critical for understanding how DHDOC and other neurosteroids influence neuronal excitability and contribute to their known anticonvulsant effects. wikipedia.org

| Technique | Description | Application in DHDOC Research | Reference |

| Patch-Clamp | Measures ionic currents across a cell membrane to study ion channel activity. | Characterizing the modulatory effects of DHDOC on GABAA receptor function. | moleculardevices.com |

| Automated Patch-Clamp | High-throughput version of the patch-clamp technique. | Screening and detailed characterization of neurosteroid interactions with GABAA receptors. | moleculardevices.comnih.gov |

Ligand Binding Assays

Ligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays typically involve a radiolabeled or fluorescently labeled ligand that binds to the receptor. A test compound, such as DHDOC, is then introduced to compete with the labeled ligand for the binding site. By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined. nih.gov

High-throughput ligand competition binding assays have been developed for nuclear receptors, such as the androgen receptor, using techniques like scintillation proximity assay (SPA). nih.gov While direct ligand binding assays for DHDOC at the GABAA receptor are less commonly detailed in the provided context, the principles of these assays are broadly applicable to studying steroid-receptor interactions. These assays are valuable for screening compounds and for initial characterization of their binding properties before more functional assays, like electrophysiology, are employed. nih.gov

Gene Expression and Protein Localization Studies

Methodological approaches in the study of 5alpha-Dihydrodeoxycorticosterone (DHDOC) have provided significant insights into its molecular mechanisms, particularly concerning its influence on gene expression and the localization of key proteins. Research demonstrates that DHDOC can modulate cellular function by interacting with nuclear receptors to control gene transcription and by allosterically modulating membrane-bound receptors, which is intrinsically linked to their expression and placement within the cell.

Detailed research findings indicate that DHDOC's biological activities are highly dependent on the expression levels of specific enzymes and receptors in target tissues. For instance, the presence of DHDOC in certain tissues is a direct result of the localized expression and activity of 5α-reductase enzymes. wikipedia.orgnih.gov These enzymes, which convert deoxycorticosterone (DOC) into DHDOC, are themselves subject to regulatory processes. Studies have shown that the genes encoding 5α-reductase isoenzymes (SRD5A1, SRD5A2, and SRD5A3) are expressed variably across different tissues such as the prostate, skin, liver, and brain. wikipedia.org

Furthermore, the expression of these crucial enzymes can be influenced by other hormones. In the female mouse brain, for example, progesterone (B1679170) has been found to induce the expression of the gene for 5α-reductase type II (SRD5A2), suggesting a transcriptional regulation mechanism that could, in turn, affect the local synthesis of DHDOC. nih.gov

Regulation of Androgen Receptor-Mediated Gene Expression

A significant area of research has been the interaction of DHDOC with the Androgen Receptor (AR). In the context of castration-resistant prostate cancer (CRPC), where androgen levels are extremely low, the proliferation and survival of cancer cells can still be driven by the AR pathway. nih.gov Studies have identified DHDOC as a steroid capable of activating the AR. nih.gov The synthesis of DHDOC within CRPC tissues is facilitated by the type 1 5α-steroid reductase (SRD5A1), which converts DOC into DHDOC. nih.gov This local production and subsequent activation of the AR by DHDOC can promote the expression of genes responsible for cell proliferation. nih.gov The detection of DHDOC in clinical CRPC tissue samples using sensitive liquid chromatography-tandem mass spectrometry underscores its potential physiological relevance in this context. nih.gov

Table 1: Genes Involved in DHDOC Synthesis and Action This interactive table summarizes key genes whose expression is integral to the synthesis or downstream effects of DHDOC.

| Gene | Protein Product | Role in Relation to DHDOC | Research Context | Citation |

|---|---|---|---|---|

| SRD5A1 | 5α-reductase type 1 | Catalyzes the conversion of Deoxycorticosterone (DOC) to DHDOC. | Found to be active in castration-resistant prostate cancer tissues. | nih.gov |

| SRD5A2 | 5α-reductase type 2 | Key enzyme in the synthesis of 5α-reduced steroids, including the precursor to DHDOC's analogue, allopregnanolone (B1667786). | Gene expression is transcriptionally regulated by progesterone in the brain. | nih.gov |

| AR | Androgen Receptor | Nuclear receptor that is activated by DHDOC, leading to the transcription of target genes. | DHDOC-mediated activation promotes cell proliferation in prostate cancer models. | nih.gov |

Influence on Protein Localization and Function

DHDOC's role as a neurosteroid involves the modulation of protein function at the cell membrane, specifically the GABA-A receptor. wikipedia.org The precise localization of these receptors and their constituent subunits is critical for their sensitivity to neurosteroids. The enzymes responsible for synthesizing DHDOC, the 5α-reductases, have been localized to the endoplasmic reticulum. nih.gov This subcellular placement is the starting point for the production of DHDOC, which can then act on various cellular targets.

DHDOC is known to be a positive allosteric modulator of GABA-A receptors, a function shared with the related neurosteroid tetrahydrodeoxycorticosterone (B129496) (THDOC). wikipedia.orgnih.gov The effect is particularly pronounced on GABA-A receptors that contain the δ (delta) subunit. nih.govnih.gov The expression and trafficking of the δ subunit to the cell surface are therefore crucial for determining a neuron's responsiveness to DHDOC. nih.gov In certain pathological conditions like epilepsy, the expression of the δ subunit can be diminished. nih.gov Research using viral-mediated gene expression has shown that restoring δ subunit levels in dentate granule cells can re-establish the functional sensitivity of GABA-A receptors to neurosteroids, highlighting the importance of protein localization in DHDOC's mechanism of action. nih.gov

Table 2: Proteins and Cellular Components Studied in DHDOC Research This interactive table outlines key proteins and their locations that are central to understanding DHDOC's function.

| Protein/Component | Cellular Location | Role in Relation to DHDOC | Research Findings | Citation |

|---|---|---|---|---|

| 5α-reductase | Endoplasmic Reticulum | Synthesizes DHDOC from deoxycorticosterone. | Subcellular localization was confirmed via expression of GFP-tagged proteins in HeLa cells. | nih.gov |

| Androgen Receptor (AR) | Cytoplasm / Nucleus | Binds to DHDOC, then translocates to the nucleus to regulate gene expression. | DHDOC acts as a ligand, activating the AR pathway. | nih.gov |

| GABA-A Receptor δ subunit | Cell Membrane (Extrasynaptic) | A key component of GABA-A receptors that confer high sensitivity to DHDOC. | Expression levels on the cell surface dictate the modulatory effects of neurosteroids. | nih.gov |

Future Research Directions

Elucidating the Full Physiological Role of 5α-Reduced Steroids Beyond DHDOC

While the conversion of testosterone (B1683101) to the more potent androgen 5α-dihydrotestosterone (5α-DHT) is a well-established physiological process, the broader roles of other 5α-reduced steroids remain largely enigmatic. wikipedia.orgnih.gov The enzyme 5α-reductase acts on a variety of steroid hormones, including progesterone (B1679170), androstenedione, cortisol, and aldosterone, in addition to testosterone and deoxycorticosterone (DOC). wikipedia.orgnih.govresearchgate.net The resulting 5α-reduced metabolites, such as 5α-dihydroprogesterone (5α-DHP) and DHDOC, are now recognized as having their own distinct biological activities. wikipedia.org

Future investigations will aim to systematically characterize the physiological and pathophysiological roles of this diverse family of steroids. This includes exploring their impact on metabolic health, inflammation, and bone metabolism, where emerging evidence suggests their involvement. nih.govox.ac.uk For instance, 5α-reduced glucocorticoids have demonstrated anti-inflammatory properties, suggesting a different spectrum of action compared to their parent steroids. bioscientifica.com A deeper understanding of these functions could reveal novel therapeutic targets for a range of conditions.

Further Understanding of 5α-Reductase Isoform-Specific Functions in Diverse Tissues

The existence of at least three isoforms of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3) adds a layer of complexity to the regulation of steroid hormone action. wikipedia.orgresearchgate.netnih.gov These isoenzymes exhibit distinct tissue distributions, biochemical properties, and substrate specificities. researchgate.netnih.gov For example, SRD5A2 is the predominant isoform in the male urogenital tract and is crucial for the synthesis of the majority of circulating DHT. researchgate.netnih.gov In contrast, SRD5A1 is more widely expressed, including in the liver, skin, and various brain regions. nih.gov

A key area of future research will be to delineate the precise functions of each isoform in different tissues. nih.govresearchgate.netnih.govwikipedia.org This will involve mapping their expression at the cellular level and elucidating how their activity is regulated under various physiological and pathological conditions. Understanding the isoform-specific contributions to the local production of 5α-reduced steroids in tissues like the brain, heart, and kidneys will be crucial for developing more targeted therapeutic interventions with fewer side effects. wikipedia.orgnih.gov

Table 1: Characteristics of 5α-Reductase Isoforms

| Isoform | Primary Tissues | Optimal pH | Key Substrates | Notable Functions |

| SRD5A1 | Liver, Skin, Brain (cerebellum, hypothalamus, pons, medulla oblongata) | 6.0-8.5 | Testosterone, Progesterone | Neurosteroid synthesis, catabolic processes. researchgate.netnih.govbioscientifica.com |

| SRD5A2 | Prostate, Seminal vesicles, Epididymis, Genital skin | 5.0-5.5 | Testosterone | Male sexual development, synthesis of circulating DHT. researchgate.netnih.gov |

| SRD5A3 | Various tissues | - | Testosterone, Polyprenol | Potential role in steroidogenesis and N-glycosylation. wikipedia.orgresearchgate.net |

This table is based on current research findings and is subject to further refinement as new data emerges.

Investigation of DHDOC's Precise Contributions to Neuroplasticity and Brain Disorders

DHDOC, synthesized from DOC by 5α-reductase type I, is recognized as an endogenous neurosteroid. wikipedia.org It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, and is known to possess anticonvulsant properties. wikipedia.org The subsequent reduction of DHDOC and other 5α-reduced steroids like DHT and DHP leads to metabolites that further enhance GABAergic inhibition, suggesting a role in regulating anxiety, depression, and other mood-related behaviors. wikipedia.org

Future research will focus on dissecting the specific contributions of DHDOC to neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. This includes investigating its role in learning, memory, and the response to stress. Furthermore, a critical area of inquiry will be to explore the link between altered DHDOC levels and the pathophysiology of various brain disorders, such as epilepsy, anxiety disorders, and depression. wikipedia.orgnih.govnih.gov For example, studies in socially isolated mice, a model for some aspects of human depression, have shown a decrease in brain levels of 5α-DHP and its metabolite allopregnanolone (B1667786), linked to a downregulation of 5α-reductase. nih.gov Understanding these mechanisms could pave the way for novel therapeutic strategies targeting the DHDOC pathway for neurological and psychiatric conditions. nih.govnih.gov

Detailed Exploration of DHDOC's Mineralocorticoid Signaling Pathways

While DHDOC is a metabolite of the mineralocorticoid DOC, its own interaction with the mineralocorticoid receptor (MR) and its downstream signaling effects are not fully understood. nih.gov The MR itself can be activated by both mineralocorticoids and glucocorticoids, and its activation is implicated in kidney injury, inflammation, and fibrosis. nih.govnih.gov

Initial studies have shown that despite having a relatively high affinity for the mineralocorticoid receptor, DHDOC did not produce the same hypertensive effects as DOCA in animal models. nih.gov This suggests a more complex or dissociated signaling profile. Future research is needed to meticulously map the signaling pathways activated by DHDOC upon binding to the MR. nih.gov This includes identifying the specific co-regulators it recruits and the target genes it regulates. Elucidating these pathways will be essential to determine whether DHDOC acts as an agonist, antagonist, or a selective modulator of the MR in different tissues and under different physiological conditions. This knowledge could have significant implications for understanding its role in cardiovascular and renal health and disease. nih.gov

Development of Novel Research Tools and Methodologies

Advancing our understanding of DHDOC and other 5α-reduced steroids is contingent upon the development of more sophisticated research tools and methodologies. Current methods for detecting and quantifying these steroids often involve complex techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com

Future efforts will likely focus on creating more sensitive, high-throughput, and label-free screening methods for identifying and characterizing 5α-reductase inhibitors and for measuring the levels of specific 5α-reduced metabolites in biological samples. researchgate.netdntb.gov.uaresearchgate.net The development of novel cell-based assays using human and other species' cell lines will provide more reliable in vitro models that better reflect the in vivo environment. mdpi.com Furthermore, the creation of specific antibodies and genetic tools, such as knockout and knock-in animal models for each 5α-reductase isoform, will be invaluable for dissecting their individual physiological roles. nih.gov These advancements will be instrumental in accelerating research and translating basic scientific discoveries into clinical applications.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 5α-Dihydrodeoxycorticosterone in human physiology?

- Methodological Answer : 5α-Dihydrodeoxycorticosterone is a steroid hormone metabolite implicated in steroid hormone biosynthesis. To investigate its metabolic pathways, researchers should employ untargeted metabolomics coupled with liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and downstream products. Pathway enrichment analysis (e.g., using KEGG or MetaboAnalyst) can reveal associations with steroidogenesis. For example, a study in type 2 diabetes patients identified decreased levels of 5α-Dihydrodeoxycorticosterone in the steroid hormone biosynthesis pathway via LC-MS and pathway enrichment .

Table 1 : Key Pathways and Metabolites Linked to 5α-Dihydrodeoxycorticosterone

| Pathway | Associated Metabolites | Analytical Method |

|---|---|---|

| Steroid Hormone Biosynthesis | 5α-Dihydrodeoxycorticosterone, Cortisol | LC-MS, ELISA |

| Arachidonic Acid Metabolism | Prostaglandins, Leukotrienes | GC-MS |

Q. What analytical methods are validated for quantifying 5α-Dihydrodeoxycorticosterone in biological samples?

- Methodological Answer : Researchers commonly use enzyme-linked immunosorbent assays (ELISA) with cross-reactivity validated against structurally similar steroids (e.g., dihydrotestosterone) to ensure specificity . For higher sensitivity, radioimmunoassay (RIA) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (UHPLC-MS/MS) is recommended. Protocols should include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory findings in 5α-Dihydrodeoxycorticosterone levels across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in sample preparation (e.g., extraction efficiency), cohort selection (e.g., age, health status), or analytical specificity . To resolve discrepancies:

Standardize protocols : Use validated extraction methods (e.g., solid-phase extraction for serum/plasma) and harmonize LC-MS parameters (e.g., ionization mode, collision energy).

Control for confounding variables : Stratify cohorts by sex, BMI, and comorbidities (e.g., diabetes) to isolate biological effects .

Cross-validate assays : Compare results across ELISA, RIA, and MS platforms to confirm accuracy .

Q. What experimental design considerations are critical for studying 5α-Dihydrodeoxycorticosterone in steroidogenesis?

- Methodological Answer :

- In vitro models : Use adrenal or gonadal cell lines (e.g., H295R) with controlled steroidogenic stimulation (e.g., ACTH). Measure precursor (e.g., deoxycorticosterone) and product (e.g., corticosterone) levels via LC-MS to quantify enzymatic activity .

- In vivo studies : Employ stable isotope tracing (e.g., deuterated deoxycorticosterone) in animal models to track metabolic flux. Include negative controls (e.g., enzyme inhibitors) to confirm pathway specificity.

- Data normalization : Report concentrations normalized to creatinine (urine) or total protein (tissue) to account for biological variability .

Q. How can researchers investigate the functional role of 5α-Dihydrodeoxycorticosterone in disease pathogenesis?

- Methodological Answer :

Mechanistic studies : Use CRISPR/Cas9 to knockout 5α-reductase enzymes in cell models and assess downstream steroid profiles.

Correlational analyses : In clinical cohorts, correlate 5α-Dihydrodeoxycorticosterone levels with disease biomarkers (e.g., HbA1c in diabetes) using multivariate regression, adjusting for confounders like age and medication .

Animal models : Generate transgenic mice with tissue-specific overexpression of 5α-reductase to study metabolic or cardiovascular phenotypes.

Data Contradiction Analysis Framework

Table 2 : Common Sources of Variability in 5α-Dihydrodeoxycorticosterone Studies

| Factor | Impact on Data | Mitigation Strategy |

|---|---|---|

| Analytical Specificity | Cross-reactivity with similar steroids | Use MS-based methods for confirmation |

| Sample Collection | Degradation during storage | Store samples at -80°C with antioxidants |

| Cohort Heterogeneity | Sex/age-dependent steroid levels | Stratify analysis by demographic factors |

Retrosynthesis Analysis